![molecular formula C19H25N3O3 B2503529 N1-cycloheptyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941957-92-2](/img/structure/B2503529.png)
N1-cycloheptyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
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Description
N1-cycloheptyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, commonly known as CH-223191, is a selective antagonist of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that plays a crucial role in regulating the expression of genes involved in various biological processes, including immune response, cell differentiation, and xenobiotic metabolism. CH-223191 has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
- Borate Linkages : Boron-containing compounds play a crucial role in drug development. N1-cycloheptyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide’s borate group can be leveraged for drug design, especially in enzyme inhibition and ligand-based therapies .
- Boronic Ester Bonds : These bonds are valuable in constructing stimulus-responsive drug carriers. Their simple construction conditions, biocompatibility, and responsiveness to microenvironmental changes (such as pH, glucose, and ATP) make them ideal for controlled drug release .
- Functional Materials : Researchers explore the compound’s properties for designing functional materials, such as polymers, micelles, and mesoporous silica. These materials can encapsulate drugs and respond to specific environmental cues .
- Density Functional Theory (DFT) : Researchers use DFT to study the molecular electrostatic potential and frontier molecular orbitals of N1-cycloheptyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide. This sheds light on its physical and chemical properties .
Drug Discovery and Medicinal Chemistry
Catalysis and Chemical Transformations
Material Science and Nanotechnology
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
N-cycloheptyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-17-11-6-12-22(17)16-10-5-9-15(13-16)21-19(25)18(24)20-14-7-3-1-2-4-8-14/h5,9-10,13-14H,1-4,6-8,11-12H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDGRDFHULUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cycloheptyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
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